1-Methyl-1H-pyrazole-4-sulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Contemporary Chemical Synthesis and Chemical Biology
Sulfonyl fluorides have garnered substantial interest as versatile reagents and functional motifs. rsc.orgsigmaaldrich.com Their balanced stability and reactivity profile make them particularly suitable for a wide array of applications, from the synthesis of complex molecules to their use as chemical probes for biological systems. sigmaaldrich.commdpi.com
The chemistry of sulfur(VI) fluorides has a rich history, but it has been revitalized in the 21st century. sigmaaldrich.com Unlike their sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction. sigmaaldrich.com This stability, however, is coupled with a latent reactivity that can be selectively unleashed under specific conditions, allowing for precise chemical transformations. The S-F bond is strong, rendering the sulfonyl fluoride (B91410) group inert in many chemical environments, yet it can be activated to react with nucleophiles, a characteristic that is central to its utility. sigmaaldrich.com
A pivotal development in the application of sulfonyl fluorides was the advent of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" platform. sigmaaldrich.comnih.gov Introduced by K. Barry Sharpless and coworkers, SuFEx describes a set of reactions that are highly efficient, wide in scope, and generate minimal byproducts. nih.gov This methodology allows for the reliable formation of strong covalent bonds between molecular building blocks. sigmaaldrich.com The SuFEx process typically involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or an amine to form a sulfonate or sulfonamide, respectively. nih.gov This reliable and orthogonal reactivity has made SuFEx an invaluable tool in drug discovery, materials science, and bioconjugation. sigmaaldrich.comnih.gov
Strategic Importance of Pyrazole (B372694) Scaffolds in Advanced Organic Research
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry and agrochemical research. researchgate.netacs.org Their structural features allow them to interact with a variety of biological targets with high affinity and selectivity. The pyrazole core is a key component in numerous approved drugs and agricultural products. rsc.orgnih.gov The versatility of pyrazole synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of their physicochemical and biological properties. researchgate.net
Research Landscape of 1-Methyl-1H-pyrazole-4-sulfonyl Fluoride as a Distinct Chemical Entity
While the individual components of this compound—the pyrazole ring and the sulfonyl fluoride group—are well-studied, detailed research on this specific molecule as a distinct chemical entity is limited in publicly accessible literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number 2137837-90-0. sigmaaldrich.com
General synthetic strategies towards pyrazole-4-sulfonyl fluorides often involve the sulfonylation of a pre-formed pyrazole ring. For instance, the corresponding 1-methyl-1H-pyrazole can be treated with a sulfonating agent like chlorosulfonic acid to yield the sulfonyl chloride, which can then be converted to the sulfonyl fluoride. nih.gov However, specific, detailed experimental procedures, characterization data, and in-depth reactivity studies for this compound are not extensively reported.
The interest in such a molecule stems from the potential to combine the established biological activity of pyrazoles with the unique covalent modification capabilities of the sulfonyl fluoride group. For example, a related compound, (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl fluoride, has been investigated for its herbicidal properties, targeting the inhibition of very-long-chain fatty acid synthesis in plants. evitachem.com This suggests that the this compound scaffold could also be a valuable pharmacophore or agrochemical building block. Its potential application as a tool in chemical biology, for instance as a covalent probe for target identification and validation, is also a logical area for future investigation, given the properties of sulfonyl fluorides. mdpi.comnih.gov
The following tables summarize the available information and general properties of related compounds, highlighting the context in which this compound is situated.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 1-Methyl-1H-pyrazole | 930-36-9 | C₄H₆N₂ | 82.10 g/mol |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | C₄H₅ClN₂O₂S | 180.61 g/mol |
| This compound | 2137837-90-0 | C₄H₅FN₂O₂S | 164.16 g/mol |
Table 2: Spectroscopic Data for 1-Methyl-1H-pyrazole (Precursor)
| Type of Spectroscopy | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 7.45 (s, 1H), 7.39 (s, 1H), 3.85 (s, 3H) |
| IR | Data not widely available in peer-reviewed literature | |
| Mass Spectrometry | Data not widely available in peer-reviewed literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBNBNMXRAFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 1 Methyl 1h Pyrazole 4 Sulfonyl Fluoride and Cognate Pyrazole Sulfonyl Fluorides
Direct Synthetic Routes to Pyrazole-Containing Sulfonyl Fluorides
This approach focuses on the derivatization of an already formed pyrazole (B372694) scaffold to introduce the sulfonyl fluoride (B91410) group. These methods are advantageous when the parent pyrazole is readily available.
Fluoride-Chloride Exchange from Corresponding Pyrazole Sulfonyl Chlorides
A common and straightforward method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride with fluoride. This halide exchange reaction is often favored due to the widespread availability of sulfonyl chlorides as starting materials. nih.govorganic-chemistry.org For pyrazole systems, this involves the initial synthesis of a pyrazole sulfonyl chloride, such as 1-Methyl-1H-pyrazole-4-sulfonyl chloride, which can then be converted to the desired sulfonyl fluoride. sigmaaldrich.com
A simple and mild procedure for this direct chloride-fluoride exchange utilizes potassium fluoride (KF) in a biphasic mixture of water and acetone. organic-chemistry.org This method demonstrates high efficiency, with yields often ranging from 84–100%, and is applicable to a broad range of substrates, including heterocyclic compounds. organic-chemistry.org The reaction typically proceeds smoothly within a few hours under mild conditions, avoiding the need for hazardous reagents or harsh catalysts. organic-chemistry.org The presence of water has been noted to accelerate the reaction, making this an attractive and scalable approach for the synthesis of compounds like 1-Methyl-1H-pyrazole-4-sulfonyl fluoride from its sulfonyl chloride precursor. organic-chemistry.org
| Starting Material | Reagent | Solvent System | Yield (%) | Reference |
| Sulfonyl Chloride | KF | Water/Acetone | 84-100 | organic-chemistry.org |
Radical-Mediated Fluorosulfonylation Approaches for Pyrazole Integration
Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering alternative pathways that can be applied to various unsaturated systems. nih.govrsc.org While direct radical fluorosulfonylation of a pyrazole ring is less commonly reported, the principles can be extended to pyrazole-containing substrates. These methods often involve the generation of a fluorosulfonyl radical, which can then engage with a suitable functional group on the pyrazole scaffold.
One such approach is the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov This method allows for the synthesis of aliphatic and alkenyl sulfonyl fluorides, respectively. nih.gov For pyrazole systems, this could be envisioned by starting with a pyrazole derivative bearing an alkene or alkyne substituent. The reaction is enabled by redox-active radical precursors and provides a facile route to the desired products. nih.gov Furthermore, photoredox-catalyzed radical fluorosulfonylation of allyl sulfones presents another one-step strategy to synthesize allyl sulfonyl fluorides, which could be adapted for pyrazole-containing allyl sulfones. rsc.org These radical-based methods offer the potential for late-stage functionalization and the introduction of the fluorosulfonyl moiety into complex pyrazole-containing molecules. nih.gov
Oxidative Fluorination Pathways in Pyrazole System Derivatization
Oxidative fluorination provides another direct route to sulfonyl fluorides from sulfur-containing precursors at a lower oxidation state, such as thiols or disulfides. nih.govrhhz.net An environmentally benign approach involves the electrochemical oxidative coupling of thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). nih.govthieme.de This method avoids the need for chemical oxidants and catalysts, proceeding under mild conditions with a broad substrate scope that includes heteroaryl thiols. nih.govrhhz.net A pyrazole-4-thiol or its corresponding disulfide could, in principle, be a suitable starting material for the synthesis of pyrazole-4-sulfonyl fluoride via this electrochemical oxidative fluorination. The process involves the anodic oxidation of the thiol to a disulfide, which is then further oxidized and reacts with fluoride to yield the sulfonyl fluoride. nih.gov
Pyrazole Ring Formation Preceding Sulfonyl Fluoride Installation
In this alternative strategy, the pyrazole ring is constructed from acyclic precursors, where one of the reactants already contains the sulfonyl fluoride group. This approach is particularly useful for accessing specific substitution patterns on the pyrazole ring that might be difficult to achieve through direct functionalization.
(3+2) Cycloaddition Reactions Utilizing Vinyl Sulfonyl Fluorides for Pyrazole Scaffolds
The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered heterocyclic rings like pyrazoles. thieme-connect.combohrium.comorganic-chemistry.orgresearchgate.net A metal-free approach involves the reaction of substituted vinyl sulfonyl fluorides with ethyl diazoacetate. thieme-connect.combohrium.comorganic-chemistry.orgresearchgate.net This reaction proceeds via a Michael addition initiated ring closure, followed by the elimination of sulfur dioxide, to rapidly construct the pyrazole core. thieme-connect.combohrium.comorganic-chemistry.org The reaction is chemoselective, with the carbanion from the diazo compound attacking the electron-deficient β-carbon of the vinyl sulfonyl fluoride. bohrium.comorganic-chemistry.org This methodology has been shown to produce pyrazoles in good to high yields under relatively mild conditions, often using a base like triethylamine in a solvent such as toluene at elevated temperatures. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |
| Substituted Vinyl Sulfonyl Fluoride | Ethyl Diazoacetate | Triethylamine | Pyrazole | thieme-connect.combohrium.comorganic-chemistry.orgresearchgate.net |
1,3-Dipolar Cycloadditions for Accessing SuFExable N-H Pyrazoles
A facile and efficient strategy to access N-H pyrazoles bearing a sulfonyl fluoride group, which are valuable as "SuFExable hubs," is through 1,3-dipolar cycloaddition reactions. acs.orgnih.govfigshare.comresearchgate.net This approach utilizes the reaction of stabilized diazo compounds, such as diazoacetamides and diazoacetates, with bromoethenylsulfonyl fluoride (Br-ESF). acs.org The reaction proceeds under mild, catalyst-free conditions at ambient temperature. acs.orgresearchgate.net The resulting pyrazolyl sulfonyl fluorides are amenable to subsequent SuFEx chemistry, reacting efficiently with various nucleophiles. acs.orgnih.govfigshare.comresearchgate.net This "double-click" strategy, involving a cycloaddition followed by SuFEx, provides a modular route to a diverse range of pyrazole derivatives from simple precursors. acs.org The pyrazole ring is an essential structural component in many pharmaceuticals, and this method provides ready access to this important scaffold functionalized for click chemistry applications. researchgate.netacs.orgresearchgate.netresearchgate.net
| Dipole | Dipolarophile | Conditions | Product | Reference |
| Stabilized Diazo Compound | Bromoethenylsulfonyl Fluoride | Ambient Temperature, Catalyst-Free | N-H Pyrazole Sulfonyl Fluoride | acs.orgnih.govfigshare.comresearchgate.net |
Cascade Reactions for Regioselective Construction of Pyrazole-Containing Aliphatic Sulfonyl Fluorides
A significant advancement in the synthesis of pyrazole-containing aliphatic sulfonyl fluorides involves a copper-catalyzed cascade reaction. rsc.orgnih.gov This methodology utilizes α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF) to construct highly functionalized pyrazolyl aliphatic sulfonyl fluorides with good to excellent yields, ranging from 66% to 98%. rsc.orgnih.gov The reaction is noted for its broad substrate scope, exclusive regioselectivity, high atom economy, and operational simplicity. rsc.orgnih.gov
The proposed mechanism for this cascade reaction begins with a 1,3-dipole cycloaddition of an α-diazoacetophenone with ethenesulfonyl fluoride to form a [3+2]-cycloaddition adduct. rsc.org This adduct then undergoes hydrolysis to yield an intermediate that subsequently transforms into a pyrazole derivative under basic conditions. rsc.org The final step involves the regioselective conjugate addition of this pyrazole intermediate with a second molecule of ESF, affording the desired pyrazolyl aliphatic sulfonyl fluoride. rsc.org The practicality of this process has been demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications. rsc.org
The resulting pyrazolyl aliphatic sulfonyl fluorides can be further diversified into other important sulfur-containing functional groups. rsc.org For instance, they can be converted into the corresponding sulfonamides and sulfonates in good to excellent yields when reacted with amines, phenols, or alcohols in the presence of a base. rsc.org
Functional Group Interconversion Strategies for Pyrazole Sulfonyl Fluorides
Synthesis from Pyrazole Sulfonamides
A practical method for the synthesis of sulfonyl fluorides from the corresponding sulfonamides has been developed, which is applicable to pyrazole sulfonamides. d-nb.infosemanticscholar.orgresearchgate.net This process involves the activation of the sulfonamide with a pyrylium salt, such as Pyry-BF4, in the presence of magnesium chloride (MgCl2) to form a sulfonyl chloride intermediate in situ. d-nb.inforesearchgate.net This intermediate is then converted to the more stable sulfonyl fluoride by the addition of a fluoride source, such as potassium fluoride (KF). d-nb.infosemanticscholar.orgresearchgate.net This one-pot procedure is characterized by its mild reaction conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules containing a pyrazole moiety. semanticscholar.orgresearchgate.net The reaction has been shown to be effective for a range of aryl and alkyl sulfonamides, with yields of the corresponding sulfonyl fluorides being generally good to excellent. d-nb.inforesearchgate.net For example, celecoxib, a pyrazole-containing drug, can be converted to its sulfonyl fluoride in 90% yield using this method. d-nb.info
| Starting Material | Reagents | Product | Yield (%) |
| Pyrazole Sulfonamide | 1. Pyry-BF4, MgCl2, MeCN, 60°C | Pyrazole Sulfonyl Fluoride | Varies |
| 2. KF, H2O, 25°C | |||
| Celecoxib | 1. Pyry-BF4, MgCl2, MeCN | Celecoxib Sulfonyl Fluoride | 90 |
| 2. KF |
Palladium-Catalyzed Protocols from Pyrazole Aryl Bromides
A mild and efficient one-pot synthesis of sulfonyl fluorides from aryl bromides utilizing palladium catalysis has been established, a protocol that is applicable to pyrazole aryl bromides. researchgate.netrsc.orgnih.govsemanticscholar.orgbohrium.com This process involves the initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.netnih.gov The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to afford the desired aryl sulfonyl fluoride. researchgate.netnih.gov
This method represents a significant advancement as it provides a general route for the sulfonylation of aryl bromides. researchgate.netnih.gov The reaction conditions are tolerant of a wide variety of functional groups, which allows for the transformation to be performed on complex molecules, including active pharmaceutical ingredients and their precursors. rsc.orgnih.gov While the reaction is generally effective for a range of aryl bromides, the synthesis of sulfonyl fluorides directly on some heteroaromatic rings, including pyrazoles, has been noted to be more challenging, sometimes resulting in lower yields. researchgate.net However, modifications to the reaction conditions, such as the use of specific bases like methyl(dicyclohexyl)amine, have been shown to improve yields for certain heteroaryl bromides. researchgate.net
| Substrate Type | Palladium Catalyst | SO2 Source | Fluorinating Agent | Key Features |
| Pyrazole Aryl Bromide | PdCl2(AmPhos)2 | DABSO | NFSI | One-pot, mild conditions, good functional group tolerance |
SO2F2 Mediated Transformations of Pyrazole Precursors
Sulfuryl fluoride (SO2F2) has emerged as a valuable reagent in organic synthesis, including in the transformation of pyrazole precursors. rsc.orgresearchgate.net One notable application is the reaction of pyrazolones with SO2F2 to construct novel N-heterocyclic molecules containing both a pyrazole and a fluorosulfate functionality. rsc.org These reactions typically proceed in good to excellent yields. rsc.org The resulting pyrazolyl fluorosulfates are versatile building blocks that can be utilized in further synthetic transformations, such as Suzuki coupling reactions and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.org While this method yields pyrazolyl fluorosulfates rather than pyrazole sulfonyl fluorides directly, it represents an important SO2F2-mediated functionalization of a pyrazole core.
Advanced Synthetic Concepts and Catalytic Systems
Photoredox-Catalyzed Methods in Pyrazole Sulfonyl Fluoride Synthesis
Photoredox catalysis has provided novel pathways for the synthesis of sulfonyl fluorides under mild conditions, and these methods are applicable to the formation of pyrazole-containing sulfonyl fluorides. nih.govsemanticscholar.orgrsc.org These reactions often involve the generation of a sulfonyl radical from a suitable precursor, which then participates in the desired bond-forming event. nih.govrsc.org
One such approach is the three-component aminofluorosulfonylation of unactivated alkenes, which is achieved by merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes. nih.govsemanticscholar.orgrsc.org This method allows for the efficient synthesis of various aliphatic sulfonyl fluorides. nih.govsemanticscholar.orgrsc.org The reaction utilizes a sulfur dioxide surrogate, like DABSO, and an electrophilic fluorine source, such as NFSI. nih.gov Mechanistic studies have indicated the involvement of amidyl, alkyl, and sulfonyl radicals in this transformation. nih.govrsc.org
Another innovative photoredox-catalyzed method is the allylic C-H fluorosulfonylation of alkenes. chemrxiv.org This approach provides direct access to allyl sulfonyl fluorides. chemrxiv.org The reaction is proposed to proceed through a photoredox pathway that involves the generation of a β-cationic intermediate of the sulfonyl fluoride group, which then undergoes C-H elimination. chemrxiv.org This method has been successfully applied to the late-stage functionalization of natural products. chemrxiv.org
Furthermore, bench-stable, redox-active fluorosulfonyl radical reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, have been developed for the radical fluorosulfonylation of olefins under photoredox conditions. nih.gov These reagents offer advantages over gaseous FSO2Cl, being easier to handle and providing high yields in the radical fluorosulfonylation of challenging olefin substrates. nih.gov
| Method | Key Features | Radical Species Involved |
| Aminofluorosulfonylation of unactivated olefins | Three-component reaction, mild conditions, good functional group tolerance | Amidyl, alkyl, and sulfonyl radicals |
| Allylic C-H fluorosulfonylation of alkenes | Direct C-H functionalization, access to allyl sulfonyl fluorides | Not explicitly stated, involves β-cationic intermediate |
| Radical fluorosulfonylation using FABI salts | Use of bench-stable radical precursor, high yields | Fluorosulfonyl radical |
Metal-Free Synthetic Protocols for Pyrazole Sulfonyl Fluorides
The advancement of synthetic organic chemistry has seen a significant shift towards methodologies that avoid the use of metal catalysts, driven by the need for more sustainable, cost-effective, and biocompatible processes. In the context of pyrazole sulfonyl fluorides, several innovative metal-free strategies have emerged, offering viable alternatives to traditional metal-catalyzed reactions. These protocols often involve the use of readily available reagents and milder reaction conditions, contributing to the growing toolbox of green chemistry.
One prominent metal-free approach involves the de novo construction of the sulfonated pyrazole ring system. A notable example is the one-step synthesis of pyrazoles bearing two different sulfonyl groups from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. This method proceeds under mild conditions and is distinguished by the diversity of substituents that can be incorporated into the pyrazole product, as well as a remarkably simple work-up procedure rsc.org.
Another significant metal-free strategy is the direct sulfonylation of pyrazolone precursors. Research has demonstrated a simple and convenient molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates. This reaction, conducted in the presence of tert-butyl hydroperoxide (TBHP) at room temperature, allows for the synthesis of a range of valuable sulfonated pyrazoles in good to excellent yields without the need for any metal catalysts or cryogenic conditions rsc.orgresearchgate.net. The proposed mechanism for this transformation involves the in situ generation of a sulfonyl radical from the reaction of sodium sulfinate with TBHP and iodine, which then attacks the C-4 position of the pyrazolone ring.
Furthermore, a practical protocol for the synthesis of 4-sulfonyl pyrazoles has been developed through a transition metal-free C-H sulfonylation and pyrazole annulation cascade. This reaction utilizes readily available N,N-dimethyl enaminones and sulfonyl hydrazines, catalyzed by molecular iodine in the presence of TBHP and sodium bicarbonate at room temperature. This method provides a novel pathway to pyrazoles with a sulfonyl side chain directly attached to the heterocycle researchgate.net.
While direct metal-free syntheses of this compound are not extensively documented, the synthesis of its precursor, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, can be achieved through established metal-free sulfonylation methods. A common laboratory-scale synthesis involves the reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid. This electrophilic substitution reaction directly introduces the chlorosulfonyl group onto the C-4 position of the pyrazole ring. The resulting sulfonyl chloride can then be converted to the corresponding sulfonyl fluoride through a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride.
The table below summarizes key aspects of selected metal-free synthetic protocols for obtaining pyrazole sulfonyl derivatives.
| Protocol | Starting Materials | Reagents and Conditions | Key Features | Product Type |
| De Novo Synthesis rsc.org | Sulfonyl hydrazides, 1,3-Diketones, Sodium sulfinates | Mild, metal-free conditions | One-step synthesis, substituent diversity, simple work-up | Sulfonated Pyrazoles |
| Direct Sulfonylation rsc.orgresearchgate.net | Pyrazolones, Sodium sulfinates | I₂, TBHP, Room temperature | Metal-free, mild conditions, good to excellent yields | 4-Sulfonyl Pyrazoles |
| Cascade Annulation researchgate.net | N,N-dimethyl enaminones, Sulfonyl hydrazines | I₂, TBHP, NaHCO₃, Room temperature | Tandem C-H sulfonylation and pyrazole annulation | 4-Sulfonyl Pyrazoles |
| Classical Sulfonylation | 1-Methyl-1H-pyrazole | Chlorosulfonic acid | Direct C-H functionalization, well-established | 1-Methyl-1H-pyrazole-4-sulfonyl chloride |
These methodologies underscore the progress in developing synthetic routes that are both efficient and environmentally conscious. The continued exploration of such metal-free protocols is crucial for the sustainable production of valuable chemical entities like this compound and its cognates.
Reaction Chemistry and Mechanistic Investigations of 1 Methyl 1h Pyrazole 4 Sulfonyl Fluoride Analogues
Nucleophilic Reactivity at the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group (—SO₂F) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability, high yield, and broad applicability. nih.govnih.govsigmaaldrich.com This functional group exhibits a unique balance of stability and reactivity; it is remarkably stable in many chemical environments, including aqueous media, and resistant to reduction, yet it can be selectively activated to react with nucleophiles. sigmaaldrich.comnih.govjk-sci.com This latent reactivity makes pyrazole (B372694) sulfonyl fluorides valuable precursors for creating diverse molecular architectures. nih.govenamine.net
The reaction of pyrazole sulfonyl fluorides with nucleophiles is a primary pathway for their functionalization. The SuFEx process allows for the efficient connection of the pyrazole sulfonyl moiety to other molecules through the formation of robust sulfonamide or sulfonate ester linkages. nih.gov
With nitrogen-based nucleophiles, such as primary and secondary amines, pyrazole sulfonyl fluorides readily form the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry for synthesizing compounds with potential biological activity. nih.govsemanticscholar.org Similarly, reaction with oxygen-based nucleophiles, including phenols and alcohols, yields sulfonate esters. nih.govnih.govfrontiersin.org The SuFEx reaction is often facilitated by a base and proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules. nih.govacs.org The high stability of the S-F bond compared to the S-Cl bond in sulfonyl chlorides means that sulfonyl fluorides offer superior chemoselectivity and produce fewer side products. nih.govsigmaaldrich.com
The general scheme for these transformations is as follows:
Pyrazole-SO₂F + R₂NH → Pyrazole-SO₂-NR₂ + HF (Sulfonamide formation)
Pyrazole-SO₂F + R'OH → Pyrazole-SO₂-OR' + HF (Sulfonate ester formation)
A variety of nucleophiles can be employed in the SuFEx reaction with pyrazole sulfonyl fluorides, leading to a diverse library of derivatives.
| Nucleophile Class | Example Nucleophile | Product Class | Resulting Linkage |
|---|---|---|---|
| Primary Amines | Aniline | Sulfonamide | Pyrazole-SO₂-NH-Ph |
| Secondary Amines | Piperidine | Sulfonamide | Pyrazole-SO₂-N(C₅H₁₀) |
| Phenols | Phenol | Sulfonate Ester | Pyrazole-SO₂-O-Ph |
| Alcohols | Methanol | Sulfonate Ester | Pyrazole-SO₂-OCH₃ |
A hallmark of the sulfonyl fluoride group is its high chemoselectivity. sigmaaldrich.com Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides can coexist with a wide range of other functional groups without reacting, a property that is highly advantageous in multistep synthesis. enamine.net This stability allows other chemical transformations to be performed on the pyrazole ring or its substituents while leaving the sulfonyl fluoride moiety intact for later modification.
Research has demonstrated that the SuFEx reaction can be highly selective. For instance, in molecules containing multiple nucleophilic sites, such as amino acids, conditions can be optimized to favor reaction at a specific residue. Studies on protein modification have shown that tetramethylguanidine can selectively deprotonate tyrosine over other nucleophilic amino acids, leading to site-specific formation of sulfonate esters. nih.gov
Furthermore, in substrates containing both a sulfonyl fluoride and another electrophilic site, such as a Michael acceptor, the choice of nucleophile and reaction conditions can direct the reaction to one site over the other. For example, with substituted alkynylsulfonyl fluorides, nucleophiles like secondary amines can undergo conjugate addition to the alkyne rather than attacking the sulfonyl fluoride hub. nih.gov This tunable reactivity underscores the sophisticated control possible with pyrazole sulfonyl fluoride analogues, enabling their use as versatile "click hubs" for modular synthesis. nih.gov
Electrophilic Reactivity and Cycloaddition Transformations
While the sulfonyl fluoride group typically engages with nucleophiles, the construction of the pyrazole sulfonyl fluoride scaffold itself often relies on cycloaddition reactions where precursors to the pyrazole ring act as electrophiles.
The (3+2) cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgbeilstein-journals.orgnih.gov A particularly effective strategy for synthesizing pyrazole sulfonyl fluorides involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an appropriately substituted vinyl sulfonyl fluoride. nih.govresearchgate.net
One well-studied mechanism proceeds under mild, catalyst-free conditions using stabilized diazo compounds and 1-bromoethene-1-sulfonyl fluoride (Br-ESF). nih.gov The reaction is believed to proceed as follows:
1,3-Dipolar Cycloaddition: The diazo compound adds across the double bond of the vinyl sulfonyl fluoride to form a five-membered pyrazoline intermediate.
Elimination: This intermediate then undergoes spontaneous elimination of hydrogen bromide (HBr) to afford the aromatic pyrazole ring bearing the sulfonyl fluoride group.
Computational analyses have revealed that this reaction is facilitated by favorable stereoelectronics. nih.gov Specifically, charge transfer occurs from the highest occupied molecular orbital (HOMO) of the diazo compound to the lowest unoccupied molecular orbital (LUMO) of the vinyl sulfonyl fluoride. The stabilization of the transition state is enhanced by a πCC → σSF interaction, where the partially filled π-antibonding orbital of the C=C double bond delocalizes into the S-F antibonding orbital, facilitating bond formation. nih.gov
Another pathway involves a copper-catalyzed cascade reaction between α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF). rsc.orgrsc.org The proposed mechanism begins with a (3+2) cycloaddition to form a pyrazoline adduct, which, after hydrolysis and subsequent conjugate addition of the resulting pyrazole to a second molecule of ESF, yields highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org
| Reaction Type | Reactants | Key Mechanistic Steps | Product |
|---|---|---|---|
| Catalyst-Free 1,3-Dipolar Cycloaddition | Diazo Compound + 1-Bromoethene-1-sulfonyl fluoride (Br-ESF) | 1. Cycloaddition to form pyrazoline 2. Elimination of HBr | Pyrazole-4-sulfonyl fluoride |
| Copper-Catalyzed Cascade Reaction | α-Diazocarbonyl Compound + Ethenesulfonyl fluoride (ESF) | 1. (3+2) Cycloaddition 2. Hydrolysis 3. Conjugate Addition | Pyrazolyl Aliphatic Sulfonyl Fluoride |
Beyond ionic pathways, sulfonyl fluorides can participate in radical reactions. The S-C bond in compounds like 1-methyl-1H-pyrazole-4-sulfonyl fluoride can be homolytically cleaved under appropriate conditions to generate a sulfonyl radical (R-SO₂•). These radicals are valuable intermediates for the difunctionalization of unsaturated systems such as alkenes and alkynes.
Photocatalysis has emerged as a mild and efficient method to generate sulfonyl radicals from various precursors. researchgate.netnih.gov The general mechanism for a radical 1,2-difunctionalization proceeds via a chain reaction:
Initiation: A photocatalyst, upon absorbing visible light, initiates the formation of a sulfonyl radical from a suitable precursor.
Propagation: The generated pyrazole sulfonyl radical adds across an alkene double bond, forming a new carbon-centered radical intermediate. This radical is then trapped by another species in the reaction mixture (e.g., a halogen atom source or another radical), resulting in the 1,2-difunctionalization of the original alkene.
This methodology allows for the simultaneous introduction of a pyrazole sulfonyl group and another functional group across a double or triple bond. While this reactivity is well-established for various alkyl and aryl sulfonyl fluorides, it represents a potential, albeit less explored, avenue for the functionalization of unsaturated systems using pyrazole-based analogues. researchgate.netnih.gov
Rearrangement Reactions Involving Pyrazole Sulfonyl Groups
The pyrazole sulfonyl scaffold can undergo notable transformations and rearrangements under specific catalytic conditions. One significant example is the palladium-catalyzed ortho-selective C-H alkenylation of aryl(sulfonyl)pyrazoles. researchgate.netnih.gov In this process, the pyrazole sulfonyl group acts as a directing group, guiding the functionalization to a specific position on an adjacent aryl ring.
Interestingly, a subtle change in the reaction conditions can switch the outcome from simple alkenylation to a more complex transformation involving the sulfonyl group itself. When using AgOAc as the oxidant, the reaction yields the expected ortho-alkenylated product. However, when the oxidant is switched to AgBF₄, the reaction proceeds via a desulfonylation-alkenylation pathway. researchgate.netnih.gov This process results in the cleavage of the C-SO₂ bond and the introduction of an alkene at the same position, effectively replacing the sulfonylpyrazole directing group. This oxidant-dependent switch from C-H functionalization to a desulfenylative olefination represents a powerful tool for modifying the core structure and constitutes a formal rearrangement of the molecular scaffold. nih.gov
Catalytic Activation Mechanisms
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of modern click chemistry, and its base-catalyzed mechanisms have been a subject of detailed investigation. Two primary mechanistic pathways are generally considered for the reaction between sulfonyl fluorides and nucleophiles like silyl (B83357) ethers. acs.org
Activation of the Sulfonyl Fluoride: In this model, a Lewis base catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), performs a reversible nucleophilic addition to the sulfur center of the sulfonyl fluoride. acs.org This forms a highly activated intermediate, such as an arylsulfonyl ammonium (B1175870) fluoride salt, which is more susceptible to attack by a nucleophile than the original sulfonyl fluoride, thereby lowering the activation energy of the reaction. acs.org
Activation of the Nucleophile: Alternatively, the base catalyst can activate the nucleophilic partner. For instance, a base can coordinate to a silicon atom in a silyl ether, forming a silicate (B1173343) intermediate. acs.org This coordination increases the nucleophilicity of the oxygen atom, which then attacks the sulfonyl fluoride. In both mechanisms, a strong Si-F bond is formed, which acts as a thermodynamic driving force for the reaction and regenerates the catalyst. acs.org
N-heterocyclic carbenes (NHCs) have also been explored as organocatalysts for SuFEx reactions. Mechanistic studies suggest that NHCs can function as carbon-centered Brønsted bases. researchgate.netacs.org They are proposed to activate alcohol or amine nucleophiles through the formation of hydrogen bonds, facilitating their attack on the sulfonyl fluoride hub. acs.org
Despite these models, scaling up base-catalyzed SuFEx reactions can present challenges. Catalysts like DBU may require high loadings (10-30 mol%), and stronger superbases can have limited substrate scope due to their high reactivity. nih.gov A deeper mechanistic understanding is sought to develop next-generation catalysts that can operate under milder conditions and with lower catalyst loadings. nih.gov
| Catalyst Type | Example(s) | Proposed Mechanism of Action | Typical Loading | Reference |
|---|---|---|---|---|
| Tertiary Amine | Triethylamine (Et3N) | Accelerates proton-mediated SuFEx. | - | nih.gov |
| Amidine Base | DBU | Forms activated arylsulfonyl ammonium fluoride salt intermediate. | 10-30 mol% | acs.orgnih.gov |
| N-Heterocyclic Carbene (NHC) | - | Acts as a Brønsted base to activate nucleophiles via hydrogen bonding. | 10 mol% | researchgate.netacs.org |
| Guanidine Base | BTMG | Lewis base activation. | 20 mol% | nih.gov |
Transition metal catalysis offers powerful strategies for the synthesis and functionalization of pyrazole sulfonyl fluorides. These methods provide direct access to a wide range of functionalized pyrazoles, often avoiding the need for pre-functionalized starting materials that are required in traditional cross-coupling reactions. nih.gov
Copper catalysis has been effectively used in a cascade reaction between α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF) to construct highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org This method is noted for its high atom economy and excellent regioselectivity, affording the desired products in good to excellent yields. rsc.org Mechanistic proposals for related copper-catalyzed reactions sometimes involve the cleavage of a reagent by the copper catalyst to generate a highly electrophilic species, which then engages in the reaction cascade. beilstein-journals.org
Palladium catalysis is another key strategy, particularly for the synthesis of aryl sulfonyl fluorides from aryl bromides or iodides. rhhz.net One two-step, one-pot method involves an initial Pd-catalyzed sulfonylation using a sulfur dioxide source like DABSO to form a sulfinate intermediate. This intermediate is then fluorinated in situ with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) to yield the aryl sulfonyl fluoride. rhhz.net The success of some Pd-catalyzed C-H functionalization and cross-coupling reactions relies on the use of highly hindered phosphine (B1218219) ligands, which facilitate the crucial reductive elimination step in the catalytic cycle. beilstein-journals.org
Furthermore, transition metal fluorides themselves, such as iron(III) fluoride (FeF₃) on a solid support, have been developed as heterogeneous catalysts for related transformations like the synthesis of sulfonamides from sulfonyl chlorides. nih.gov This approach highlights the versatility of transition metals in facilitating reactions at the sulfonyl center. nih.gov The development of these catalytic methods is crucial for expanding the library of sulfonyl fluoride-containing compounds for various applications. sigmaaldrich.com
| Metal Catalyst | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Copper | Cascade [3+2] Cycloaddition/Sulfonylation | α-diazocarbonyl compounds, Ethenesulfonyl fluoride (ESF) | Pyrazolyl aliphatic sulfonyl fluorides | rsc.org |
| Palladium (e.g., Pd(OAc)₂) | Sulfonylation/Fluorination | Aryl bromides, DABSO, NFSI | Aryl sulfonyl fluorides | rhhz.net |
| Iron (FeF₃ on MS) | Sulfonamide Synthesis (from sulfonyl chloride) | p-toluenesulfonyl chloride, primary amines | Sulfonamides | nih.gov |
| General Transition Metals | C-H Functionalization | Pyrazole core, various coupling partners | C-C and C-heteroatom functionalized pyrazoles | nih.gov |
Applications of 1 Methyl 1h Pyrazole 4 Sulfonyl Fluoride and Its Derivatives in Advanced Organic Synthesis
Utilization as Building Blocks in Complex Molecular Architectures
The inherent stability and predictable reactivity of the pyrazole (B372694) sulfonyl fluoride (B91410) scaffold make it an ideal building block for assembling intricate molecular designs. Its functional handle, the sulfonyl fluoride group, serves as a key connective point for elaboration into more complex structures.
Construction of Diverse Heterocyclic Systems and Fused Ring Structures
While pyrazole rings themselves are foundational heterocyclic systems, the presence of a sulfonyl fluoride moiety provides a reactive site for further annulation and fusion reactions. Methodologies for creating fused heterocyclic systems often involve the reaction of functionalized pyrazoles, such as aminopyrazoles, with various precursors like β-diketones or α,β-unsaturated ketones to build adjacent rings like pyrimidines. nih.gov The 1-methyl-1H-pyrazole-4-sulfonyl fluoride core can be incorporated into such strategies, where the sulfonyl fluoride group is carried through the synthesis to serve as a reactive point in the final fused structure for subsequent modifications.
Furthermore, in strategies like Diversity Oriented Clicking (DOC), alkynyl sulfonyl fluorides act as precursors or "hubs" that undergo cycloaddition reactions with a variety of dipoles to form a diverse array of five-membered heterocycles, including pyrazoles, isoxazoles, and triazoles, each bearing the synthetically valuable sulfonyl fluoride group. nih.gov
Strategies for Late-Stage Functionalization with Pyrazole Sulfonyl Fluoride Moieties
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule in the final steps of its synthesis to rapidly generate analogues and explore structure-activity relationships (SAR). nih.govacs.org The sulfonyl fluoride group is exceptionally well-suited for LSF due to its stability and unique reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov
The pyrazole sulfonyl fluoride moiety can be viewed as a stable, "clickable" handle that can be introduced into a molecule. In the later stages of a synthetic sequence, this sulfonyl fluoride group can be selectively reacted with a wide range of nucleophiles, such as phenols (or their silyl (B83357) ethers), to form highly stable sulfonate esters. This allows for the efficient diversification of a lead compound containing the pyrazole core, enabling the rapid optimization of its properties. nih.govacs.org This approach avoids the need for complete resynthesis of each new analogue, streamlining the drug discovery process. nih.govacs.org
Diversity-Oriented Synthesis and Combinatorial Library Generation (Diversity Oriented Clicking)
Diversity-Oriented Synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening. A key evolution of this concept is "Diversity Oriented Clicking" (DOC), which combines robust, high-yield click reactions to build molecular complexity. pnas.orgchemrxiv.org Sulfonyl fluorides, particularly 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), are central "hubs" in this strategy. nih.govrsc.org
The DOC approach unfolds in two stages:
Core Diversity Generation : The SASF hub undergoes a variety of click-cycloaddition reactions with different partners (e.g., azides, nitrones) to produce a library of distinct heterocyclic cores, such as pyrazoles and triazoles. Each of these core structures retains the sulfonyl fluoride group. nih.gov
Peripheral Diversity Generation : The resulting library of sulfonyl fluoride-containing heterocycles is then subjected to a second round of diversification via SuFEx chemistry. By reacting the library in parallel with an array of nucleophiles (e.g., a panel of phenols), a large combinatorial library of final products is generated quickly and efficiently. nih.govacs.org
This strategy has been successfully used to create libraries of hundreds of novel compounds from a small set of starting materials, demonstrating the power of the sulfonyl fluoride moiety for generating molecular diversity. nih.gov
| Stage | Reaction Type | Reactants | Products |
| 1. Core Diversity | Click-Cycloaddition | Alkynyl Sulfonyl Fluoride + Dipoles (e.g., azides) | Heterocyclic Sulfonyl Fluorides (e.g., Pyrazoles, Triazoles) |
| 2. Peripheral Diversity | SuFEx Click Chemistry | Heterocyclic Sulfonyl Fluoride + Nucleophiles (e.g., phenols) | Derivatized Heterocycles (e.g., Sulfonates, Sulfonamides) |
Precursors for Transformation into Other Functional Groups and Scaffolds
Beyond its direct use in coupling reactions, the sulfonyl fluoride group on the 1-methyl-1H-pyrazole scaffold serves as a stable precursor that can be readily converted into other important functional groups, enhancing its synthetic utility.
Synthesis of Sulfones and Sulfonate Esters
The S-F bond in a sulfonyl fluoride is highly stable but can be activated to react with various nucleophiles.
Sulfonate Esters : As highlighted in the context of LSF and DOC, the reaction of a pyrazole sulfonyl fluoride with phenols or alcohols, often facilitated by a base or a silyl ether intermediate, cleanly yields the corresponding sulfonate esters. nih.gov This transformation is a cornerstone of SuFEx chemistry.
Sulfones : Pyrazole sulfonyl fluorides can also be converted into sulfones. This is typically achieved by reacting the sulfonyl fluoride with organometallic reagents, such as Grignard reagents or organolithiums. acs.orgmdpi.com This reaction forms a stable carbon-sulfur bond, linking the pyrazole ring to another organic fragment through a sulfone bridge.
| Original Functional Group | Reagent | Product Functional Group |
| Pyrazole Sulfonyl Fluoride (-SO₂F) | Phenol / Aryl Silyl Ether | Pyrazole Sulfonate Ester (-SO₂OR) |
| Pyrazole Sulfonyl Fluoride (-SO₂F) | Grignard Reagent (R-MgBr) | Pyrazole Sulfone (-SO₂R) |
Derivatives as Intermediates in Medicinal Chemistry (e.g., Carboxylic Acids, Sulfonamides)
The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its derivatives are of significant interest in medicinal chemistry. nih.gov The sulfonyl fluoride group provides a direct route to other medicinally important functionalities.
Sulfonamides : The pyrazole sulfonamide moiety is a prominent pharmacophore in many biologically active compounds. acs.orgnih.gov this compound is a direct precursor to a wide array of N-substituted sulfonamides. The reaction with primary or secondary amines, sometimes under thermal conditions or with Lewis acid activation, readily displaces the fluoride to form the corresponding pyrazole sulfonamides. nih.govacs.org This straightforward conversion allows for the synthesis of extensive sulfonamide libraries for biological screening. nih.govacs.org The development of pyrazole-based sulfonamides continues to be an active area of research for new therapeutic agents. nih.gov
Role as Fluorinating Reagents and in Radiolabeling Applications
The sulfonyl fluoride group is a key functional group in the realm of "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This reactivity profile also underpins the utility of compounds like this compound in fluorination and radiolabeling.
While not a classical electrophilic fluorinating agent in the same vein as N-fluorosulfonimides, the sulfonyl fluoride moiety can participate in fluoride exchange reactions. More significantly, its true potential in this area lies in its application for ¹⁸F radiolabeling for Positron Emission Tomography (PET). The pyrazole scaffold is a common feature in molecules designed to target specific biological entities, and the ability to label these molecules with ¹⁸F is of great interest for diagnostic imaging.
The SuFEx reaction provides a pathway for the late-stage introduction of [¹⁸F]fluoride into molecules. Aryl sulfonyl fluorides can undergo isotopic exchange with [¹⁸F]fluoride ions, a process that can be facilitated under relatively mild conditions. This makes this compound a potential precursor for the synthesis of ¹⁸F-labeled PET tracers. The stability of the S-F bond, coupled with its selective reactivity under specific conditions, allows for the development of robust radiolabeling protocols.
The general strategy involves the synthesis of a precursor molecule containing the 1-methyl-1H-pyrazole-4-sulfonyl group. This precursor is then subjected to a nucleophilic fluorination reaction using [¹⁸F]fluoride. The efficiency of this labeling process is a critical factor, and research in the broader field of SuFEx-based radiolabeling aims to optimize reaction conditions to achieve high radiochemical yields and specific activities.
Table 1: Representative ¹⁸F-Radiolabeling via Sulfonyl Fluoride Precursors This table presents a generalized representation of ¹⁸F-labeling based on the reactivity of sulfonyl fluorides. Specific data for this compound is illustrative.
| Precursor | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Application |
| Pyrazole-based Sulfonyl Fluoride | 30-60 | 40-80 | PET Imaging of Kinases |
| Bioconjugate with Sulfonyl Fluoride | 25-50 | 35-70 | Targeted Tumor Imaging |
| Small Molecule with Sulfonyl Fluoride | 40-70 | 50-90 | Neurological PET Tracers |
Contributions to Materials Science and Polymer Chemistry through Sulfonyl Fluoride Linkages
The stability and efficient formation of linkages through SuFEx chemistry make sulfonyl fluorides, including this compound, valuable components in the design of novel polymers and functional materials. The resulting sulfonate and sulfonamide linkages are robust and can be formed under conditions that tolerate a wide range of other functional groups.
This compound can be envisioned as a monomer or a functionalizing agent in polymer synthesis. For instance, it could be incorporated into a polymer backbone or used to modify the side chains of existing polymers. The pyrazole ring itself can impart desirable properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
A key application of sulfonyl fluorides in polymer chemistry is in the synthesis of polysulfates and polysulfonates. This is typically achieved through the reaction of a bis(sulfonyl fluoride) with a bis(silyl ether) or a diamine, respectively. While this compound is a mono-functional sulfonyl fluoride, it can be used to end-cap polymer chains or to functionalize polymers containing reactive sites. Furthermore, difunctional derivatives of 1-methyl-1H-pyrazole could be synthesized to act as monomers in such polymerizations.
The incorporation of the 1-methyl-1H-pyrazole-4-sulfonyl moiety into materials can be used to create surfaces with specific properties. For example, the sulfonyl fluoride group can react with surface-bound amines or hydroxyls to covalently attach the pyrazole unit. This could be used to modify the surface energy, hydrophilicity, or biocompatibility of a material.
Recent research has demonstrated the synthesis of functional polysulfates bearing pyrazoline moieties via SuFEx click chemistry. rsc.orgrsc.org These studies highlight the compatibility of the pyrazole core with SuFEx polymerization conditions and the potential for creating novel materials with interesting electronic properties. rsc.orgrsc.org
Table 2: Potential Polymer Architectures Incorporating this compound This table illustrates potential applications in polymer chemistry based on the known reactivity of sulfonyl fluorides and pyrazoles.
| Polymer Type | Monomer/Functionalizing Agent | Linkage Type | Potential Properties |
| End-Capped Polysulfonate | This compound | Sulfonamide | Controlled molecular weight, specific end-group functionality |
| Functionalized Polystyrene | This compound | Sulfonate/Sulfonamide | Modified solubility, metal-coordination sites |
| Pyrazole-Containing Polysulfate | Difunctional pyrazole bis(sulfonyl fluoride) | Sulfate | High thermal stability, specific optical or electronic properties |
Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Pyrazole 4 Sulfonyl Fluoride and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Methyl-1H-pyrazole-4-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum of 1-Methyl-1H-pyrazole-4-sulfonyl fluoride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the pyrazole (B372694) nitrogen (N1) would typically appear as a sharp singlet, shifted downfield due to the influence of the aromatic ring. The two protons on the pyrazole ring itself are in different chemical environments and are expected to appear as distinct singlets. The proton at the C3 position and the proton at the C5 position would have characteristic chemical shifts influenced by the adjacent nitrogen atoms and the sulfonyl fluoride group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The spectrum would show resonances for the methyl carbon, and the three distinct carbons of the pyrazole ring. The carbon atom directly attached to the sulfonyl fluoride group (C4) would be significantly influenced by the electronegative fluorine and sulfur atoms, resulting in a characteristic chemical shift.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.8 | Singlet | N-CH₃ |
| ¹H | ~7.8 | Singlet | Pyrazole C3-H |
| ¹H | ~8.0 | Singlet | Pyrazole C5-H |
| ¹³C | ~40 | Quartet | N-CH₃ |
| ¹³C | ~120 | Doublet | Pyrazole C4 |
| ¹³C | ~135 | Doublet | Pyrazole C5 |
| ¹³C | ~140 | Doublet | Pyrazole C3 |
| ¹⁹F | ~+65 | Singlet | SO₂F |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl fluoride group.
Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear as two intense bands in the regions of 1410-1380 cm⁻¹ and 1200-1175 cm⁻¹, respectively. The S-F stretching vibration would also give rise to a strong absorption, typically found in the 850-750 cm⁻¹ range. In addition to these, vibrations associated with the pyrazole ring, such as C=N and C=C stretching, would be observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the pyrazole ring would appear around 3100-2900 cm⁻¹. Analysis of related pyrazole-sulfonamide derivatives shows characteristic SO₂ stretching bands around 1145 cm⁻¹. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aromatic & aliphatic) | 3100 - 2900 | Medium |
| C=N stretching (pyrazole) | 1600 - 1500 | Medium |
| C=C stretching (pyrazole) | 1500 - 1400 | Medium |
| SO₂ asymmetric stretching | 1410 - 1380 | Strong |
| SO₂ symmetric stretching | 1200 - 1175 | Strong |
| S-F stretching | 850 - 750 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula.
For this compound (C₄H₅FN₂O₂S), the expected exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the SO₂F group, the methyl group, or cleavage of the pyrazole ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. Predicted m/z values for potential adducts such as [M+H]⁺ and [M+Na]⁺ can also be calculated. uni.luuni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₄H₅FN₂O₂S)
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | 164.0083 |
| [M+H]⁺ | 165.0161 |
| [M+Na]⁺ | 187.0000 |
| [M-CH₃]⁺ | 148.9927 |
| [M-SO₂F]⁺ | 81.0456 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the precise positions of all atoms in the crystal lattice. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of crystal structures of related pyrazole derivatives provides insight into the expected solid-state conformation. researchgate.netresearchgate.net The pyrazole ring is expected to be planar, and the geometry around the sulfur atom of the sulfonyl fluoride group would be tetrahedral. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding (if co-crystallized with a suitable solvent) and dipole-dipole interactions involving the polar sulfonyl fluoride group. A crystallographic study would provide precise measurements of the C-S, S=O, and S-F bond lengths and the O-S-O and O-S-F bond angles, confirming the molecular geometry. For instance, the crystal structure of 4-fluoro-1H-pyrazole reveals one-dimensional chains formed by intermolecular hydrogen bonding. nsf.gov
Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-S Bond Length | ~1.75 Å |
| S=O Bond Length | ~1.43 Å |
| S-F Bond Length | ~1.56 Å |
| O-S-O Bond Angle | ~120° |
| C-S-O Bond Angle | ~108° |
| C-S-F Bond Angle | ~106° |
Note: These are typical values for similar sulfonyl fluoride and pyrazole-containing structures and are presented for illustrative purposes.
Theoretical and Computational Investigations of 1 Methyl 1h Pyrazole 4 Sulfonyl Fluoride Reactivity and Structure
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition State Analysis
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, DFT allows for the identification of transition states and the determination of activation energies, providing a quantitative understanding of reaction kinetics.
For 1-methyl-1H-pyrazole-4-sulfonyl fluoride (B91410), DFT studies are instrumental in analyzing its reactivity, particularly in nucleophilic substitution reactions at the sulfur center of the sulfonyl fluoride group. The sulfonyl fluoride moiety is known for its unique balance of stability and reactivity. researchgate.netnih.gov DFT calculations can model the attack of various nucleophiles on the electrophilic sulfur atom. researchgate.net
A typical reaction pathway investigated using DFT is the nucleophilic substitution, which likely proceeds through a concerted SN2-type mechanism. youtube.com In this process, the nucleophile attacks the sulfur atom, and the fluoride ion is displaced in a single, concerted step. The transition state for this reaction would feature a pentacoordinate sulfur center. youtube.com
The energy profile of such a reaction can be mapped out, revealing the activation barrier that governs the reaction rate. DFT calculations can also shed light on the influence of the pyrazole (B372694) ring and its methyl substituent on the reactivity of the sulfonyl fluoride group. The electron-donating or withdrawing nature of the pyrazole ring system can significantly modulate the electrophilicity of the sulfur atom.
Table 1: Illustrative DFT-Calculated Activation Energies for Nucleophilic Substitution on 1-Methyl-1H-pyrazole-4-sulfonyl Fluoride
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
| Hydroxide (OH⁻) | Water | 15.2 |
| Ammonia (NH₃) | Methanol | 20.5 |
| Thiolate (RS⁻) | Acetonitrile | 12.8 |
| Phenoxide (PhO⁻) | Dimethyl Sulfoxide | 14.1 |
Note: The data in this table is illustrative and intended to represent typical values that might be obtained from DFT calculations. Actual values would require specific computational studies on this molecule.
Molecular Orbital and Electronic Structure Analysis for Reactivity Prediction
The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular orbital theory provides a framework for understanding this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile, while the LUMO represents the region most susceptible to nucleophilic attack, indicating its electrophilic character.
For this compound, the LUMO is expected to be localized on the sulfonyl fluoride group, specifically on the sulfur atom and the S-F bond. nih.gov A lower LUMO energy indicates a greater susceptibility to nucleophilic attack and thus higher reactivity. nih.govacs.org Computational analysis can provide a quantitative measure of the LUMO energy, allowing for a prediction of the compound's reactivity towards various nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: This data is hypothetical and serves as an example of the type of information that can be obtained from molecular orbital analysis.
Mechanistic Insights Derived from Computational Modeling
Computational modeling provides a dynamic picture of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational modeling can be used to explore various potential reaction mechanisms and to identify the most favorable pathways.
For instance, in the case of nucleophilic substitution at the sulfonyl fluoride group, computational models can help to distinguish between a concerted SN2-type mechanism and a stepwise mechanism involving a stable intermediate. By calculating the energies of all potential intermediates and transition states, the most likely reaction pathway can be determined. researchgate.net
Furthermore, computational modeling can be used to investigate the role of the solvent in the reaction mechanism. Solvation models can be incorporated into the calculations to simulate the effect of the surrounding medium on the energies of the reactants, products, and transition states. This is particularly important for reactions involving charged species, where solvent effects can be significant. nih.gov
The insights gained from these computational studies can be invaluable for understanding the reactivity of this compound and for designing new synthetic routes or chemical probes based on this scaffold.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. nrel.govresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. mdpi.com These predicted spectra can be used to confirm the structure of a newly synthesized compound or to aid in the interpretation of complex experimental spectra.
For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations would take into account the electronic environment of each nucleus, including the effects of the pyrazole ring, the methyl group, and the sulfonyl fluoride group.
In addition to predicting spectroscopic parameters, computational methods can also be used to investigate the conformational preferences of the molecule. bohrium.com While the pyrazole ring is planar, the sulfonyl fluoride group can rotate around the C-S bond. Computational calculations can determine the relative energies of different conformations and identify the most stable arrangement of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | 138.5 |
| C4 | 115.2 |
| C5 | 130.1 |
| N-CH₃ | 39.8 |
Note: These are illustrative values. Accurate prediction of NMR spectra requires sophisticated computational methods and may vary depending on the level of theory and basis set used.
Future Research Directions and Emerging Perspectives in Pyrazole Sulfonyl Fluoride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of pyrazole (B372694) sulfonyl fluoride (B91410) synthesis lies in the development of green and sustainable methods that minimize environmental impact while maximizing efficiency and safety. osaka-u.ac.jpeurekalert.orgsciencedaily.com Traditional synthetic routes often rely on harsh reagents and toxic solvents. digitellinc.com Consequently, research is shifting towards more environmentally benign approaches.
Key areas of development include:
Water-Based Synthesis: Utilizing water as a solvent is a primary goal for green chemistry. digitellinc.com Recent efforts have demonstrated the successful synthesis of sulfonyl fluorides in water by employing surfactant-based catalytic systems, achieving good conversions of up to 93%. digitellinc.com This approach mitigates the reliance on toxic organic solvents. digitellinc.com
Safer Fluorinating Agents: The use of highly toxic and difficult-to-handle fluorinating agents like SO2F2 gas is a significant drawback of older methods. osaka-u.ac.jpeurekalert.org Modern protocols are focusing on potassium fluoride (KF) as a safer and more manageable fluorine source. osaka-u.ac.jpeurekalert.orgacs.org
Atom-Economical Starting Materials: Researchers are exploring the use of readily available and stable substrates like thiols and disulfides. osaka-u.ac.jpsciencedaily.comacs.org These materials can be converted to sulfonyl fluorides through processes that utilize green oxidants, such as NaOCl·5H₂O, producing only non-toxic salts like NaCl and KCl as byproducts. osaka-u.ac.jpeurekalert.orgsciencedaily.comacs.org This represents a significant step towards waste reduction and cost-effectiveness. sciencedaily.com
These sustainable methodologies are expected to make the synthesis of a broad range of pyrazole sulfonyl fluorides, including aromatic, aliphatic, and other heterocyclic variants, more accessible, scalable, and environmentally responsible. osaka-u.ac.jpeurekalert.orgsciencedaily.com
| Method | Key Features | Advantages |
| Surfactant-based catalysis in water | Enables nucleophilic fluorination in an aqueous medium. | Environmentally benign, avoids toxic organic solvents. digitellinc.com |
| KF as fluorine source | Utilizes a stable, less hazardous fluoride source. | Improved safety and handling compared to gaseous reagents. osaka-u.ac.jpacs.org |
| Thiol/Disulfide Substrates | Employs readily available and stable starting materials with green oxidants. | Cost-effective, scalable, produces non-toxic byproducts. sciencedaily.comacs.org |
| One-Pot Processes | Combines multiple synthetic steps without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. acs.org |
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The sulfonyl fluoride group is recognized for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. osaka-u.ac.jpeurekalert.orgacs.org This reactivity allows it to form stable covalent bonds with nucleophilic amino acid residues, such as tyrosine, lysine (B10760008), and histidine, making it an invaluable tool in chemical biology and the design of covalent inhibitors. acs.orgmdpi.comacs.org
Future research will likely focus on:
Expanding the Scope of SuFEx Chemistry: Investigating the reactivity of the pyrazole sulfonyl fluoride moiety with a wider range of nucleophiles will be crucial. This could lead to new types of chemical linkages and applications in materials science and bioconjugation. acs.org
Modulating Reactivity: The electronic properties of the pyrazole ring can influence the reactivity of the attached sulfonyl fluoride group. Future studies will explore how substituents on the pyrazole ring can be used to fine-tune this reactivity, allowing for the development of probes with customized reactivity profiles for specific biological targets.
Regioselective Reactions: Developing cascade reactions that allow for the direct and regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides is an active area of research. rsc.org Such methods provide straightforward access to highly functionalized molecules with high atom economy. rsc.org
Targeted Covalent Inhibition: A significant area of exploration is the use of pyrazole sulfonyl fluorides to target specific amino acid residues within protein binding sites. acs.org Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluorides offer the potential to engage other nucleophilic residues, thereby expanding the "ligandable proteome". acs.orgacs.org
Understanding these nuanced reactivity patterns will enable the design of highly selective chemical probes and therapeutic agents.
| Amino Acid Target | Bond Stability | Significance in Drug Design |
| Cysteine | Resulting adduct can be unstable. | Less suitable for sustained covalent inhibition with sulfonyl fluorides. acs.org |
| Tyrosine | Forms stable adducts. | Expands covalent targeting beyond cysteine, often found in ligand-binding sites. acs.orgrsc.org |
| Lysine | Forms stable adducts. | A frequent alternative nucleophile for covalent targeting in binding sites. acs.orgrsc.org |
| Histidine | Shows reactivity. | Offers another potential target for developing selective covalent inhibitors. acs.org |
Integration with Flow Chemistry and Advanced Process Technologies
Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.netgalchimia.com This approach involves performing chemical reactions in a continuous stream through a reactor, offering numerous advantages over traditional batch methods.
The integration of flow chemistry in the synthesis of pyrazole sulfonyl fluorides promises to:
Enhance Safety: Many synthetic steps, particularly those involving hazardous intermediates or highly exothermic reactions, can be performed more safely in the controlled environment of a flow reactor. mdpi.comresearchgate.net This is especially relevant for handling potentially unstable diazo compounds used in some pyrazole syntheses. mdpi.com
Improve Efficiency and Yield: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.comgalchimia.com This precise control often leads to higher yields, better reproducibility, and increased product purity. researchgate.net
Reduce Reaction Times: Continuous processing can dramatically shorten reaction times from many hours in batch synthesis to mere minutes in a flow system. mdpi.comgalchimia.com
Facilitate Scalability: Scaling up production is often more straightforward in flow chemistry compared to batch processes, which can require significant redevelopment. researchgate.net
The application of flow chemistry can be envisioned for various stages of 1-Methyl-1H-pyrazole-4-sulfonyl fluoride synthesis, from the formation of the core pyrazole ring to the final sulfonylation or fluorination steps. galchimia.comrsc.org This technology aligns with the principles of green chemistry by reducing waste and energy consumption, making it a key area for future process development. mdpi.com
Computational Design and Optimization of Pyrazole Sulfonyl Fluoride Derivatives for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For pyrazole sulfonyl fluoride derivatives, these in silico methods offer a rational approach to designing molecules with specific, optimized properties.
Future research directions in this area include:
Structure-Activity Relationship (SAR) Studies: Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build models that correlate the structural features of pyrazole sulfonyl fluoride derivatives with their biological activity. rsc.org These models can then guide the design of new compounds with enhanced potency. rsc.org
Molecular Docking and Dynamics: Molecular docking simulations can predict how these compounds bind to target proteins, identifying key interactions and potential binding modes. rsc.orgrsc.org Subsequent molecular dynamics simulations can verify the stability of these interactions over time. rsc.org
Rational Design of Covalent Inhibitors: Computational approaches can be used to rationally design sulfonyl fluoride-containing molecules that can covalently bind to specific lysine or tyrosine residues in a target's binding site. rsc.org This involves positioning the sulfonyl fluoride "warhead" to react with the desired nucleophilic residue.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed molecules, helping to identify candidates with good pharmacokinetic profiles early in the discovery process. rsc.org
By integrating computational design with synthetic efforts, researchers can accelerate the discovery and optimization of novel pyrazole sulfonyl fluoride derivatives for a wide range of applications, from new anti-MRSA inhibitors to targeted probes for chemical biology. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
